2-(BENZOYLAMINO)-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE
Overview
Description
2-(BENZOYLAMINO)-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzoylamino)-N-1,3-thiazol-2-ylbenzamide is 323.07284784 g/mol and the complexity rating of the compound is 426. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(Benzoylamino)-N~1~-(1,3-thiazol-2-yl)benzamide, also known as N1-(1,3-thiazol-2-yl)-2-(benzoylamino)benzamide, is a compound of interest due to its potential biological activities. This article examines its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 325.36 g/mol
- CAS Number : [not provided in the search results]
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl chloride with thiazole derivatives in the presence of amines. The specific conditions and yields can vary significantly based on the method employed.
Antiviral Activity
Research indicates that compounds related to benzoylamino derivatives exhibit antiviral properties. A study highlighted that benzamides can act as potent inhibitors against adenoviral infections, with modifications leading to increased efficacy and reduced cytotoxicity. For instance, a related compound demonstrated an EC50 value of 0.6 μM against adenoviral replication, suggesting that structural modifications can enhance antiviral potency significantly .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acid ceramidase, an enzyme linked to various pathological conditions. In assays, it exhibited an IC50 value of 3.2 nM, indicating strong inhibitory activity . The mechanism appears to involve covalent modification of active site residues, which is characteristic of many potent inhibitors.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and nature of substituents on the benzamide framework significantly influence biological activity. For instance:
- Ortho Substituents : Favorable for enhancing activity.
- Amide Directionality : Essential for maintaining potency.
These insights guide further optimization in drug design .
Case Study 1: Antiviral Efficacy
In a controlled study, a series of benzamides were tested for their antiviral effects against adenoviruses. The results indicated that specific structural features led to improved antiviral activity compared to baseline compounds. The lead compound showed significant promise with minimal cytotoxicity .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted on various benzamide derivatives to evaluate their inhibition of acid ceramidase. The compound was among the most potent inhibitors identified, with time-dependent inhibition patterns suggesting a covalent binding mechanism .
Data Tables
Properties
IUPAC Name |
2-benzamido-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15(12-6-2-1-3-7-12)19-14-9-5-4-8-13(14)16(22)20-17-18-10-11-23-17/h1-11H,(H,19,21)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDRMCXMNRVMDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279196 | |
Record name | 2-(Benzoylamino)-N-2-thiazolylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332911-19-0 | |
Record name | 2-(Benzoylamino)-N-2-thiazolylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332911-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzoylamino)-N-2-thiazolylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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